5-(furan-2-yl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-methyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a furan ring, a hydroxy group, a methoxybenzoyl group, and a dihydropyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of a furan derivative with a suitable benzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and hydrolysis reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-FURYL)-3-HYDROXY-4-(4-CHLOROBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 5-(2-FURYL)-3-HYDROXY-4-(4-NITROBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 5-(2-FURYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for instance, may enhance its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C17H15NO5 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
(4E)-5-(furan-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C17H15NO5/c1-18-14(12-4-3-9-23-12)13(16(20)17(18)21)15(19)10-5-7-11(22-2)8-6-10/h3-9,14,19H,1-2H3/b15-13+ |
InChI Key |
ZAMMCWFLAXQNAB-FYWRMAATSA-N |
Isomeric SMILES |
CN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CO3 |
Canonical SMILES |
CN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CO3 |
Origin of Product |
United States |
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